molecular formula C7H12N2O2 B14608636 1H-1,5-Diazonine-6,9-dione, hexahydro- CAS No. 57531-02-9

1H-1,5-Diazonine-6,9-dione, hexahydro-

Cat. No.: B14608636
CAS No.: 57531-02-9
M. Wt: 156.18 g/mol
InChI Key: FTSHCYLUOFXFDA-UHFFFAOYSA-N
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Description

[The specific applications and research value of 1H-1,5-Diazonine-6,9-dione, hexahydro- are not currently established in the available literature. Its structure suggests potential as an intermediate in organic synthesis or pharmaceutical development. Researchers are encouraged to consult specialized chemical databases and primary literature for the latest findings. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only.]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57531-02-9

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1,5-diazonane-6,9-dione

InChI

InChI=1S/C7H12N2O2/c10-6-2-3-7(11)9-5-1-4-8-6/h1-5H2,(H,8,10)(H,9,11)

InChI Key

FTSHCYLUOFXFDA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CCC(=O)NC1

Origin of Product

United States

Synthetic Methodologies for Hexahydro 1,5 Diazonine 6,9 Dione and Analogs

Strategies for Constructing the Nine-Membered Diazonine Ring System

The construction of the nine-membered diazonine ring system can be approached through several strategic disconnections of the target molecule. The most common strategies involve the formation of one or more amide bonds in a cyclization step, the convergent assembly of multiple components, or the use of transition metals to facilitate ring closure.

Cyclization reactions are a fundamental approach to the synthesis of cyclic compounds, including the hexahydro-1,5-diazonine-6,9-dione ring system. These methods can be broadly categorized into intramolecular and intermolecular processes.

Intramolecular cyclization is a powerful strategy for the formation of cyclic molecules from a linear precursor. nih.gov This approach can be particularly effective for the synthesis of medium-sized rings when the substrate is pre-organized to favor ring closure.

One of the most direct methods for synthesizing lactams and their aza-analogs is through the intramolecular N-acylation of an amino acid derivative. researchgate.net For the synthesis of hexahydro-1,5-diazonine-6,9-dione, a suitable linear precursor would be a compound containing both an amine and a carboxylic acid (or an activated derivative) separated by an appropriate spacer. The success of such cyclizations often depends on the reaction conditions, including the choice of coupling agents and the use of high dilution to minimize competing intermolecular polymerization. researchgate.net

For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or phosphonium-based coupling agents such as BOP reagent (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) have been successfully employed for the formation of amide bonds in the synthesis of related diazocinones. researchgate.net The general approach for an intramolecular cyclization to form hexahydro-1,5-diazonine-6,9-dione is depicted in the following scheme:

PrecursorReagentsProduct
N-(4-aminobutyl)-β-alanine derivativeCoupling agent, High dilutionHexahydro-1,5-diazonine-6,9-dione

This table illustrates a generalized intramolecular cyclization approach.

Another relevant intramolecular cyclization strategy involves the Diels-Alder reaction. While not directly forming the diazonine ring in one step, intramolecular Diels-Alder reactions of stabilized 2-amino-1,3-dienes with pendant dienophiles can be used to construct complex polycyclic systems that could be further elaborated to the target diazonine. nih.gov

Intermolecular condensation reactions involve the joining of two or more molecules to form a larger cyclic structure. While often leading to polymers, under specific conditions, these reactions can be controlled to favor the formation of cyclic dimers or trimers. For the synthesis of a nine-membered ring like hexahydro-1,5-diazonine-6,9-dione, a [n+m] condensation approach could be envisioned, where 'n' and 'm' represent the number of atoms contributed by each component to the final ring.

A plausible intermolecular approach would be the condensation of a diamine with a dicarboxylic acid or its derivative. For example, the reaction of a four-carbon diamine with a five-carbon dicarboxylic acid derivative under high dilution could potentially yield the desired nine-membered ring.

Reactant 1Reactant 2Product
1,4-Diaminobutane derivativeGlutaric acid derivativeHexahydro-1,5-diazonine-6,9-dione

This table illustrates a generalized intermolecular condensation approach.

Solvent-free condensation reactions have also been shown to be effective for the synthesis of some heterocyclic systems, which can be an environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. jocpr.comnih.gov MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular complexity. jocpr.com

While specific MCRs for the direct synthesis of hexahydro-1,5-diazonine-6,9-dione are not extensively reported, the principles of MCRs can be applied to construct the diazonine scaffold. For example, an isocyanide-based MCR, such as the Ugi reaction, could be adapted to generate a linear precursor that can then undergo a subsequent cyclization to form the nine-membered ring. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov By carefully choosing the starting materials, a product with the necessary functionalities for a subsequent ring-closing reaction can be obtained.

Component 1Component 2Component 3Component 4Intermediate Product
AldehydeAmineCarboxylic AcidIsocyanideα-Acylamino amide

This table illustrates the components of a generalized Ugi reaction that could lead to a precursor for diazonine synthesis.

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the synthesis of heterocyclic compounds, including the diazonine ring system.

Copper-catalyzed reactions are particularly useful for the formation of C-N bonds. The Ullmann condensation, a copper-catalyzed reaction between an amine and an aryl halide, is a classic example. This type of coupling could be employed in an intramolecular fashion to construct the diazonine ring. For instance, a linear precursor containing an amine and a halide separated by the appropriate number of atoms could be cyclized using a copper catalyst.

A hypothetical copper-catalyzed intramolecular C-N coupling to form the hexahydro-1,5-diazonine-6,9-dione is shown below:

SubstrateCatalystProduct
N-(4-halobutyl)-β-alanine derivativeCopper(I) salt, Ligand, BaseHexahydro-1,5-diazonine-6,9-dione

This table illustrates a generalized copper-catalyzed intramolecular cyclization.

Recent advances in copper catalysis have expanded the scope of these reactions to include domino processes where multiple bonds are formed in a single operation. rsc.org For example, a copper-catalyzed domino reaction involving o-alkenyl aromatic isocyanides and diazo compounds has been developed for the synthesis of pyrazolo[1,5-c]quinazolines, demonstrating the power of copper catalysis in constructing complex nitrogen-containing heterocycles. rsc.org While this specific example does not yield a diazonine, the underlying principles could be adapted for the synthesis of nine-membered rings.

Metal-Catalyzed Coupling Reactions in Diazonine Synthesis

Ruthenium-Catalyzed Ring-Closing Metathesis for Annulated Diazonines

Ruthenium-catalyzed ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds in the synthesis of cyclic compounds, including nitrogen heterocycles of various ring sizes (5- to 30-membered). The functional group tolerance and predictable reactivity of modern ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, make RCM a highly attractive strategy for constructing the unsaturated precursors to diazonine rings.

The general approach involves the intramolecular metathesis of an acyclic diene precursor. For the synthesis of a diazonine core, an appropriate N,N'-disubstituted diamine precursor bearing terminal alkene moieties is required. The cyclization of such a precursor, typically a diallyl-substituted diamide, would yield a nine-membered unsaturated ring, which can then be hydrogenated to afford the saturated hexahydro-1,5-diazonine-dione skeleton. The driving force for the reaction is often the entropically favorable release of a small volatile alkene, such as ethylene.

Second-generation ruthenium catalysts, which feature N-heterocyclic carbene (NHC) ligands, have shown exceptional activity in the synthesis of nitrogen heterocycles, enabling reactions to proceed with lower catalyst loadings and in good yields. While direct synthesis of the parent hexahydro-1,5-diazonine-6,9-dione via RCM is not extensively documented, the successful application of this method for numerous other medium-ring nitrogen heterocycles underscores its feasibility. For instance, RCM has been effectively used to produce five- and six-membered unsaturated nitrogen heterocycles and larger macrocycles.

Table 1: Representative Ruthenium Catalysts for Ring-Closing Metathesis

Catalyst Generation Key Features
Grubbs' Catalyst I First High functional group tolerance
Grubbs' Catalyst II Second Higher activity due to NHC ligand

| Hoveyda-Grubbs II | Second | High stability and activity |

The synthesis of annulated diazonines, where the diazonine ring is fused to another ring system, can also be envisioned using RCM by designing more complex diene precursors.

Rearrangement Reactions Leading to Diazonine Skeletons

The Sommelet-Hauser rearrangement is a classic organic reaction involving the-sigmatropic rearrangement of a nitrogen ylide. The archetypal reaction transforms a benzylic quaternary ammonium (B1175870) salt into an ortho-alkylated N,N-dialkylbenzylamine in the presence of a strong base like sodium amide. The mechanism proceeds through the deprotonation of a benzylic proton to form an initial ylide, which is in equilibrium with a second, more reactive ylide formed by deprotonation of a methyl group on the ammonium salt. This second ylide then undergoes the key-sigmatropic shift.

While the traditional Sommelet-Hauser rearrangement is primarily used for the functionalization of aromatic rings, analogous sigmatropic rearrangements of ylides are fundamental to modern synthetic chemistry. The application of such rearrangements to the direct construction of a diazonine skeleton is not a conventional strategy. The constraints of the required transition state for a-sigmatropic rearrangement make it challenging to adapt this reaction for the formation of a nine-membered ring from a smaller cyclic precursor without a carefully designed substrate.

A competing reaction, the Stevens rearrangement, which involves a-rearrangement, has been more commonly associated with ring expansion of certain heterocycles. However, direct application of these ylide-based rearrangements to generate the specific 1,5-diazonine-6,9-dione framework remains a largely unexplored area requiring significant methodological development.

Ring Expansion Strategies for Diazonine Core Construction

Ring expansion reactions are a cornerstone of synthetic strategies for accessing medium-sized rings, as they can circumvent the challenges associated with direct macrocyclization. These methods typically involve the transformation of a more readily available five- or six-membered ring into a larger ring system.

One plausible strategy for constructing the hexahydro-1,5-diazonine-6,9-dione core is the expansion of a substituted piperidine (B6355638) or piperazine (B1678402) derivative. For example, a Beckmann rearrangement of an appropriately substituted cyclohexanone (B45756) oxime could potentially lead to a seven-membered lactam, which could then undergo further expansion. More advanced methods, such as cascade ring expansions, offer elegant routes to medium rings and macrocycles without requiring high-dilution conditions. These reactions proceed through a series of smaller, kinetically favored ring-forming and ring-expanding steps.

Another powerful approach involves the cleavage of a bond within a bicyclic precursor. For instance, a bicyclic system containing a C-N or N-N bond at the bridgehead can be cleaved under specific conditions to yield a larger monocyclic ring. Strategies involving the expansion of smaller nitrogen heterocycles like azetidines to larger rings such as azepanes and azocanes have been demonstrated, highlighting the general principle.

Table 2: General Ring Expansion Strategies Applicable to N-Heterocycles

Strategy Precursor Type Key Transformation Resulting Ring Size
Beckmann Rearrangement Cyclic ketoxime Acid-catalyzed rearrangement n+1
Tiffeneau-Demjanov Cyclic aminohydrin Diazotization and rearrangement n+1
C-N Bond Cleavage Bicyclic Amine/Amide Reductive or nucleophilic cleavage Fused ring size

| Cascade Expansion | Linear Precursor | Sequential cyclization/rearrangement | Medium to Macrocycle |

Applying this logic, a bicyclic lactam derived from a piperidine precursor could be designed to undergo cleavage and expand to the nine-membered diazonine dione (B5365651) system.

Functional Group Introduction and Modification on the Hexahydro-Diazonine-Dione Core

Once the core diazonine skeleton is formed, further functionalization can introduce additional complexity and modulate the compound's properties.

Introduction of Carbonyl Functionalities

Introducing a third carbonyl group into the hexahydro-1,5-diazonine-6,9-dione ring would result in a cyclic acylurea or a related triketo species. A common strategy to achieve this is the oxidation of a methylene (B1212753) group (CH₂) positioned alpha to one of the amide nitrogen atoms. Various methods exist for the oxidation of amides to α-keto amides.

Anodic oxidation is one such method. The electrolysis of cyclic amides in methanol (B129727) can lead to methoxylation at the α-position to the nitrogen atom. This methoxy (B1213986) group can then be hydrolyzed to a carbonyl. This electrochemical approach has been shown to be effective for various N-acylazacycloalkanes.

Alternatively, chemical oxidants can be employed. The development of flexible and chemoselective methods for the transition-metal-free oxidation of amides allows for the synthesis of α-keto amides with high functional group tolerance. These methods could potentially be adapted to oxidize the diazonine-dione core at the C7 or C8 position to yield a triketo-diazonine derivative.

Nitrogen Functionalization Strategies

The two nitrogen atoms of the hexahydro-1,5-diazonine-6,9-dione core are secondary amides, making them available for further substitution. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents.

N-Alkylation: The amide nitrogens can be deprotonated with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide to introduce alkyl groups. Such N-alkylation has been successfully performed on related cyclic diamine and benzodiazepine (B76468) systems. This allows for the synthesis of a library of N,N'-disubstituted diazonine-diones.

N-Acylation: The introduction of acyl groups to form N-acyl-lactam or imide functionalities is also a viable strategy. This can be achieved by reacting the diazonine-dione with an acyl chloride or anhydride (B1165640) in the presence of a base. N-acylation of cyclic amides is a well-established transformation that can significantly alter the chemical properties of the amide bond, for instance by making it more "twisted" and susceptible to other reactions. This modification can serve both to protect the nitrogen atoms and to introduce new functional handles for further diversification.

Substituent Effects on Synthetic Outcomes and Regioselectivity

The successful synthesis of nine-membered rings like hexahydro-1,5-diazonine-6,9-dione from a linear precursor, typically a dipeptide derivative, is highly dependent on the nature of the substituents on the acyclic chain. These substituents can exert profound control over reaction efficiency, yield, and the regioselectivity of the crucial ring-closing step.

Conformational Control: The inherent flexibility of a linear precursor makes cyclization entropically unfavorable. However, strategically placed substituents can limit the conformational freedom of the molecule, pre-organizing it into a shape that is conducive to cyclization. Bulky side chains on the amino acid residues, for example, can introduce steric hindrance that disfavors extended conformations and promotes conformations where the reactive termini are in closer proximity. This principle has been well-documented in the synthesis of nine-membered carbocycles, where substrates with conformational constraints undergo ring formation more smoothly. nih.gov

Regioselectivity: In precursors where multiple cyclization pathways are possible, substituents can direct the reaction to favor one regioisomer over another. For instance, in intramolecular Heck reactions used to form medium-sized rings, the reaction can proceed via different modes of cyclization (endo vs. exo). rsc.org The choice of pathway can be influenced by the steric and electronic nature of substituents near the reaction centers, thereby determining the final ring structure. Similarly, for a dipeptide precursor, substituents can influence which amine-carbonyl pair engages in the final lactamization, although the primary structure typically dictates this outcome.

The table below illustrates hypothetical effects of different amino acid side chains (substituents) on the theoretical cyclization of a linear dipeptide precursor to form a hexahydro-1,5-diazonine-6,9-dione.

Precursor Amino AcidsR¹ Substituent (at Cα¹)R² Substituent (at Cα²)Expected Dominant EffectPredicted Outcome on Cyclization
Glycine-Glycine-H-HHigh FlexibilityLow yield due to entropy
Alanine-Valine-CH₃-CH(CH₃)₂Moderate Steric HindranceImproved yield over Gly-Gly
Phenylalanine-Leucine-CH₂Ph-CH₂CH(CH₃)₂Significant Steric BulkPre-organization; potentially higher yield
Aspartic Acid-Lysine-CH₂COOH-(CH₂)₄NH₂Intramolecular H-bondingMay favor cyclization but risk of side reactions

This table is illustrative and based on established principles of medium-ring synthesis.

Asymmetric Synthesis Approaches for Chiral Hexahydro-Diazonine-Dione Derivatives

The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Consequently, the development of asymmetric methods to synthesize enantiomerically pure derivatives of hexahydro-1,5-diazonine-6,9-dione is of paramount importance. nih.gov Since the core structure can contain multiple stereocenters, controlling the stereochemistry during synthesis is a significant challenge. Modern asymmetric synthesis offers several powerful strategies to achieve this control.

Chiral Pool Synthesis: The most direct approach involves using enantiomerically pure starting materials from the "chiral pool." By starting with commercially available L- or D-amino acids, the inherent chirality of these precursors is directly incorporated into the final cyclic product. This strategy fixes the stereochemistry at the alpha-carbons of the amino acid residues from the outset.

Catalytic Asymmetric Synthesis: This advanced approach uses a small amount of a chiral catalyst to induce enantioselectivity in the ring-forming reaction. While data on the specific diazonine-dione is limited, methodologies developed for other medium-ring lactams and lactones are highly relevant.

Transition Metal Catalysis: Iridium-catalyzed asymmetric allylic substitution reactions have been successfully employed to create chiral medium-sized lactones with excellent enantioselectivity (up to 99% ee). acs.orgnih.gov This type of reaction could be adapted to form the C-C or C-N bonds necessary for constructing the diazonine backbone.

Organocatalysis: Chiral small molecules can also catalyze asymmetric reactions. For example, an organocascade process involving chiral α,β-unsaturated acylammonium salts has been developed for the enantioselective synthesis of medium-sized lactams, including azocanones (eight-membered rings). nih.gov This method generates the chiral ring structure through a catalyzed Michael addition-lactamization sequence.

Chiral Auxiliaries: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the acyclic precursor. It directs the stereochemical outcome of the cyclization reaction and is subsequently cleaved to yield the enantiomerically enriched product.

The following table summarizes modern asymmetric strategies applicable to the synthesis of chiral medium-ring heterocycles.

Asymmetric StrategyCatalyst / Reagent TypeTypical ReactionAchievable Enantioselectivity (ee %)Reference
Transition Metal CatalysisIridium complex with chiral ligandIntramolecular Allylic Substitution90-99% acs.orgnih.gov
OrganocatalysisChiral amine (e.g., isocanthine)Michael Addition/Lactamization Cascade85-95% nih.gov
Chiral PoolEnantiopure Amino AcidsStandard Peptide Coupling & Cyclization>99% (based on starting material)N/A
Chiral Template Controld-camphor derivativeC-C Bond Activation/Lactamization>98% (for axial chirality) acs.org

These approaches provide a robust toolkit for chemists to overcome the challenges of medium-ring synthesis and produce complex, chiral molecules like substituted hexahydro-1,5-diazonine-6,9-diones with high stereochemical purity.

Reaction Mechanisms and Mechanistic Studies in Hexahydro 1,5 Diazonine 6,9 Dione Chemistry

Elucidation of Reaction Pathways in Diazonine Formation

The formation of hexahydro-1,5-diazonine-6,9-dione, a nine-membered cyclic diamide, is conceptually an intramolecular cyclization of a linear precursor, likely a derivative of β-alanyl-β-alanine. While specific studies on this exact molecule are not abundant in the literature, the general principles of lactamization and cyclic peptide formation provide a strong framework for understanding the reaction pathways. The primary pathway is an intramolecular nucleophilic attack of the terminal amine onto an activated carboxylic acid derivative at the other end of the linear precursor.

The key steps in the reaction pathway are:

Activation of the Carboxylic Acid: The carboxylic acid terminus of the linear precursor must be activated to become a better electrophile. This can be achieved through various methods, such as conversion to an acyl halide, an active ester, or through the use of coupling reagents common in peptide synthesis.

Intramolecular Cyclization: The terminal nucleophilic amine group then attacks the activated carbonyl carbon. This step is often the rate-determining step and is entropically disfavored for medium-sized rings. frontiersin.orgnih.gov The conformation of the linear precursor plays a crucial role in bringing the reactive groups into proximity.

Proton Transfer and Ring Closure: Following the nucleophilic attack, a tetrahedral intermediate is formed. Subsequent proton transfers and elimination of the activating group lead to the formation of the amide bond and the nine-membered ring.

Alternative pathways could involve intermolecular reactions leading to dimerization or polymerization, which are often competing processes, especially at higher concentrations. The choice of solvent, temperature, and the use of high-dilution conditions are critical in favoring the desired intramolecular cyclization.

Transition State Analysis and Kinetic Studies of Diazonine Cyclizations

Kinetic studies and transition state analysis provide valuable insights into the feasibility and rate of cyclization reactions. While specific kinetic data for the formation of hexahydro-1,5-diazonine-6,9-dione is scarce, data from the formation of smaller cyclic dipeptides (diketopiperazines) can serve as an illustrative model. For instance, the cyclization of the linear dipeptide, linear-Gly-Pro, to its corresponding six-membered cyclic dipeptide has been studied computationally. frontiersin.orgnih.gov

These studies reveal a significant activation energy barrier for the cyclization step. Theoretical calculations have shown an activation barrier of 33.2 kcal/mol for the cyclization of linear-Gly-Pro. frontiersin.orgnih.gov The transition state for this type of reaction involves the formation of a new C-N bond and the breaking of the bond to the activating group on the carbonyl carbon. For the cyclization of linear-Gly-Pro, the transition state is characterized by a C-N distance of 1.552 Å, a C-O distance of 1.974 Å, an N-H distance of 1.141 Å, and an O-H distance of 1.417 Å. frontiersin.orgnih.gov

Table 1: Calculated Transition State Parameters for the Cyclization of Linear-Gly-Pro
ParameterValue
Activation Energy (kcal/mol)33.2
C-N distance (Å)1.552
C-O distance (Å)1.974
N-H distance (Å)1.141
O-H distance (Å)1.417

Computational Chemistry Applications in Mechanistic Understanding of Diazonine Synthesis

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including cyclizations. researchgate.net For the synthesis of diazonine compounds, computational methods can be employed to:

Analyze Transition State Structures: The geometry and electronic structure of transition states can be calculated, providing detailed information about bond formation and breaking at the molecular level. Vibrational frequency analysis is used to confirm that a calculated structure is a true transition state, characterized by a single imaginary frequency. frontiersin.orgnih.gov

Predict Kinetic Parameters: Computational models can provide estimates of activation energies and reaction rates, which can be compared with experimental data to validate the proposed mechanism. For example, modeling results indicate that the cyclization of linear dipeptides has a negative standard free enthalpy of reaction, suggesting the reaction should be thermodynamically favored. frontiersin.orgnih.gov

Investigate Solvent Effects: The influence of the solvent on the reaction mechanism can be studied using continuum solvation models, such as the conductor-like polarizable continuum model (CPCM). frontiersin.orgnih.gov This is crucial as the solvent can play a significant role in stabilizing charged intermediates and transition states.

In the context of hexahydro-1,5-diazonine-6,9-dione synthesis, computational studies would be invaluable for understanding the conformational preferences of the linear precursor that lead to cyclization and for designing catalysts or reaction conditions that could lower the activation energy barrier. Given the challenges in synthesizing nine-membered rings, computational pre-screening of different linear precursors and reaction conditions could significantly streamline experimental efforts. frontiersin.orgnih.gov

Table 2: Common Computational Methods in Mechanistic Studies
Method/TechniqueApplication in Diazonine Synthesis
Density Functional Theory (DFT)Calculation of reaction energies, geometries of intermediates and transition states.
Vibrational Frequency AnalysisConfirmation of transition states (one imaginary frequency).
Conductor-like Polarizable Continuum Model (CPCM)Inclusion of solvent effects in calculations.
Potential Energy Surface (PES) ScanningMapping the reaction pathway and identifying energy minima and maxima.

Chemical Transformations and Reactivity of Hexahydro 1,5 Diazonine 6,9 Dione Derivatives

Reactions Involving the Dione (B5365651) Functionalities

The 6,9-dione arrangement constitutes a 1,3-dicarbonyl system, which imparts specific reactivity to the molecule. The methylene (B1212753) group situated between the two carbonyls (C8) is particularly reactive due to the electron-withdrawing nature of the adjacent carbonyls.

Key reactions involving the dione moiety include:

Keto-Enol Tautomerism: The dione can exist in equilibrium with its enol form. The enol tautomer is often stabilized by the formation of an intramolecular hydrogen bond. libretexts.org

Enolate Formation: The protons on the α-carbon (C8) are significantly acidic. libretexts.orgfiveable.me Treatment with a base can readily deprotonate this position to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile.

Alpha-Carbon Functionalization: The nucleophilic enolate can react with various electrophiles, allowing for the introduction of substituents at the C8 position. Common reactions include alkylation, acylation, and halogenation. nih.gov

Condensation Reactions: The active methylene group can participate in condensation reactions. For instance, the enolate can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. fiveable.me

Transformations at Nitrogen Centers within the Diazonine Ring

The two nitrogen atoms are part of secondary amide linkages. While the lone pair on a nitrogen atom in an amide is delocalized onto the adjacent carbonyl group, rendering it less basic and nucleophilic than an amine, it can still undergo several important transformations. Deprotonation with a strong base generates a highly nucleophilic amidate anion, which is central to many derivatization strategies. Cyclic amides can react with electrophiles like carbon disulphide after being treated with a base. rsc.org Furthermore, N-C bond cross-coupling reactions, which are powerful tools in modern synthesis, can be achieved with cyclic amides that have been appropriately activated, for example by N-acylation. acs.org

Ring-Opening and Ring-Contraction Reactions of Nine-Membered Azacycles

The stability of the nine-membered ring is a critical aspect of its chemistry. Like other medium-sized rings, it is subject to ring strain that can drive certain reactions.

Ring-Opening Reactions: The most direct ring-opening pathway is the hydrolysis of the two amide bonds. This can be achieved under either acidic or basic conditions, cleaving the ring to yield an acyclic dicarboxylic acid derivative with a diamine backbone. Another potential pathway is the ring-opening polymerization of the lactam units, which can be initiated by the acylation of a lactam anion. researchgate.net Complex ring-opening and subsequent annulation reactions have also been observed in other heterocyclic systems, suggesting that under specific thermal or catalytic conditions, the diazonine ring could undergo significant rearrangement. mdpi.com

Ring-Contraction Reactions: While specific ring-contraction reactions for this system are not widely documented, transannular reactions are a known pathway for the transformation of medium-sized rings into bicyclic systems. rsc.org Such a reaction, where a nitrogen atom attacks a carbonyl carbon across the ring, would effectively contract the main ring structure into a fused or bridged bicyclic amide.

Transannular Interactions in Nine-Membered Heterocyclic Systems

Nine-membered rings are known for their conformational flexibility and the presence of significant transannular strain, which arises from steric interactions between atoms across the ring. nih.govwikipedia.orgfiveable.me These interactions can profoundly influence the ring's preferred conformation and its chemical reactivity.

In the hexahydro-1,5-diazonine-6,9-dione system, a key potential transannular interaction involves the nucleophilic lone pair of a nitrogen atom and the electrophilic carbon of a carbonyl group on the opposite side of the ring. Studies on analogous 10-membered heterocyclic systems have shown that such N···C=O interactions can significantly influence the molecule's conformation, leading to the formation of bicyclic intermediates or transition states that facilitate specific reaction pathways. nih.gov The feasibility and nature of these interactions are highly dependent on which of the several low-energy conformations the ring adopts. rsc.orgnih.gov

Derivatization Strategies for Structural Diversity of Hexahydro-Diazonine-Diones

The creation of analogs of hexahydro-1,5-diazonine-6,9-dione is crucial for exploring its chemical space. Derivatization can be targeted at the nitrogen atoms or the carbon backbone of the ring.

The nitrogen atoms of the two amide groups are primary sites for derivatization. Although they are not strongly nucleophilic, they can be deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) to form amidate anions. These anions readily react with alkylating or acylating agents. escholarship.org

N-Alkylation: Reaction with alkyl halides or other alkylating agents can yield mono- or di-N-alkylated derivatives. The reaction can be controlled through stoichiometry to favor either single or double substitution. escholarship.orgnih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides results in the formation of N-acyl derivatives. This transformation converts the amide into an imide, which can alter the reactivity of both the nitrogen and the associated carbonyl group.

Reaction TypeReagentsProduct
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₃PO₄)N-Alkyl or N,N'-Dialkyl Diazonine-dione
N-AcylationAcyl Halide (RCO-X), BaseN-Acyl or N,N'-Diacyl Diazonine-dione

Table 1: Representative Derivatization Reactions at Nitrogen Centers.

While the parent compound lacks peripheral substituents, derivatives bearing such groups can undergo further transformations. Moreover, modern synthetic methods allow for the direct functionalization of the C-H bonds of the carbon backbone. Ruthenium-catalyzed C-H bond alkylation has been shown to be effective for cyclic amides, particularly at the α-position to the nitrogen atom. nih.govacs.org This allows for the introduction of new substituents onto the carbon skeleton, which can then be modified.

For a hypothetical derivative containing a peripheral functional group (e.g., an aromatic ring attached to a carbon atom), a wide range of reactions could be employed for further diversification.

Functionalization StrategyExample ReactionPotential Outcome
C-H Activation/AlkylationRu-catalyzed reaction with maleimidesIntroduction of alkyl groups on the carbon backbone
Aromatic Substitution (on a peripheral aryl group)Nitration, Halogenation, Friedel-CraftsFunctionalization of the attached aryl substituent
Carbonyl Chemistry (on a peripheral ketone)Wittig reaction, Grignard additionConversion to alkenes or tertiary alcohols

Table 2: Hypothetical Functionalization of Diazonine-dione Derivatives.

Advanced Spectroscopic and Structural Characterization of Hexahydro 1,5 Diazonine 6,9 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecular structure of hexahydro-1H-1,5-diazonine-6,9-dione.

The ¹H NMR spectrum is expected to reveal the number of distinct proton environments and their multiplicities. The chemical shifts of the methylene (B1212753) protons (CH₂) adjacent to the nitrogen atoms and the carbonyl groups would be deshielded due to the electron-withdrawing nature of these functional groups. Protons on the nitrogen atoms (N-H) would likely appear as broad signals, with chemical shifts that can be sensitive to solvent and concentration. researchgate.net

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbons (C=O) of the amide groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-185 ppm. youtube.comoregonstate.edu The methylene carbons adjacent to the nitrogen atoms and carbonyl groups will also exhibit characteristic chemical shifts.

Illustrative ¹H NMR Data for Hexahydro-1H-1,5-Diazonine-6,9-dione

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-8.5br s2HN-H
~3.2-3.6m4HCH₂-N
~2.4-2.8m4HCH₂-C=O
~1.8-2.2m4HCH₂-CH₂-CH₂

Illustrative ¹³C NMR Data for Hexahydro-1H-1,5-Diazonine-6,9-dione

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.

Chemical Shift (δ, ppm)Assignment
~170-175C=O
~40-50CH₂-N
~30-40CH₂-C=O
~25-35CH₂-CH₂-CH₂

To establish the precise connectivity of the atoms within the nine-membered ring, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For hexahydro-1H-1,5-diazonine-6,9-dione, COSY would be used to trace the sequence of methylene groups within the ring.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

For hexahydro-1H-1,5-diazonine-6,9-dione, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula. The fragmentation of amides in mass spectrometry often involves the cleavage of the amide (N-CO) bond. nih.govunl.ptrsc.org This characteristic fragmentation can provide valuable structural information. Common fragmentation pathways for cyclic diamides may include the loss of CO, NH, or larger fragments resulting from ring-opening followed by cleavage.

Illustrative Mass Spectrometry Data for Hexahydro-1H-1,5-Diazonine-6,9-dione

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.

m/z (Mass-to-Charge Ratio)Proposed Fragment
[M+H]⁺Protonated molecular ion
[M-CO]⁺Loss of a carbonyl group
[M-NH-CO]⁺Loss of an amide fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of hexahydro-1H-1,5-diazonine-6,9-dione would be dominated by characteristic absorption bands of the amide functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the C=O stretching vibration of the amide groups (Amide I band). libretexts.orgpressbooks.pub The N-H stretching vibration would likely appear as a broad band in the range of 3200-3400 cm⁻¹. spcmc.ac.in The C-N stretching vibration is also expected to be present. spcmc.ac.in Additionally, C-H stretching vibrations from the methylene groups would be observed around 2800-3000 cm⁻¹. pressbooks.pub

Illustrative IR Absorption Bands for Hexahydro-1H-1,5-Diazonine-6,9-dione

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2920, ~2850MediumC-H Stretch
~1680StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
~1400MediumC-N Stretch

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of hexahydro-1H-1,5-diazonine-6,9-dione, it is possible to determine the precise positions of all atoms in the crystal lattice.

Spectroscopic Probes for Conformational Analysis of the Nine-Membered Ring System

The nine-membered ring of hexahydro-1H-1,5-diazonine-6,9-dione is expected to be conformationally flexible in solution. Various spectroscopic techniques can be employed to probe this conformational landscape.

Variable-Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. At lower temperatures, the interconversion between different conformers may slow down on the NMR timescale, leading to the appearance of new signals for each distinct conformation.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, providing distance constraints that are crucial for determining the preferred solution-state conformation.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the relative energies of different conformers and to help interpret the spectroscopic results. rsc.org

The combination of these spectroscopic probes allows for a detailed understanding of the conformational preferences and dynamics of the nine-membered ring system in hexahydro-1H-1,5-diazonine-6,9-dione.

Theoretical and Computational Investigations of Hexahydro 1,5 Diazonine 6,9 Dione

Quantum Chemical Calculations for Electronic Structure and Stability Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For hexahydro-1,5-diazonine-6,9-dione, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to predict its electronic structure and thermodynamic stability.

These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides insight into the chemical reactivity and the electronic excitation energies of the molecule. A smaller gap generally suggests higher reactivity.

The thermodynamic stability of different potential isomers or conformers of hexahydro-1,5-diazonine-6,9-dione can be assessed by calculating their total electronic energies. The conformer with the lowest energy is predicted to be the most stable.

Table 1: Hypothetical Electronic Properties of the Most Stable Conformer of Hexahydro-1,5-Diazonine-6,9-dione (Calculated at the B3LYP/6-311+G(d,p) level of theory)

PropertyValue
Total Electronic Energy-568.987 Hartree
HOMO Energy-7.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment3.2 Debye

Molecular Modeling and Conformational Landscape Analysis

The nine-membered ring of hexahydro-1,5-diazonine-6,9-dione allows for significant conformational flexibility. Molecular modeling techniques are essential to explore the potential energy surface and identify the various low-energy conformations (conformers) that the molecule can adopt.

A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical geometry optimizations, can reveal the landscape of stable and metastable conformers. The relative energies of these conformers, along with the energy barriers for interconversion between them, provide a comprehensive picture of the molecule's dynamic behavior in different environments. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined for each stable conformer.

Table 2: Hypothetical Relative Energies and Key Dihedral Angles of Low-Energy Conformers of Hexahydro-1,5-Diazonine-6,9-dione

ConformerRelative Energy (kcal/mol)Dihedral Angle (C4-N5-C6-C7)Dihedral Angle (C9-N1-C2-C3)
A (Global Minimum)0.00165°-170°
B1.85-75°168°
C3.2185°-80°

Prediction of Reactivity and Spectroscopic Properties using Computational Methods

Computational chemistry is a powerful tool for predicting the reactivity and spectroscopic signatures of molecules. For hexahydro-1,5-diazonine-6,9-dione, reactivity descriptors derived from the electronic structure calculations can identify the most likely sites for nucleophilic and electrophilic attack. For instance, the calculated atomic charges can indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Furthermore, computational methods can predict various spectroscopic properties, which are invaluable for the experimental characterization of the molecule. The vibrational frequencies can be calculated to simulate the infrared (IR) and Raman spectra. The nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms can also be predicted, aiding in the interpretation of experimental NMR data. Electronic excitation calculations can provide insights into the ultraviolet-visible (UV-Vis) absorption spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of Hexahydro-1,5-Diazonine-6,9-dione

Spectroscopic PropertyPredicted Value
Key IR Stretching Frequencies (C=O)1685 cm⁻¹, 1705 cm⁻¹
Key IR Stretching Frequencies (N-H)3350 cm⁻¹
¹³C NMR Chemical Shift (C=O)172 ppm, 175 ppm
¹H NMR Chemical Shift (N-H)7.8 ppm

Density Functional Theory (DFT) Applications in Understanding Diazonine Chemistry

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For the study of diazonine chemistry, DFT is particularly useful for investigating reaction mechanisms, such as hydrolysis of the amide bonds or reactions at the nitrogen atoms.

By modeling the potential energy surface for a given reaction, DFT can be used to locate transition states and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations involving hexahydro-1,5-diazonine-6,9-dione. DFT can also be employed to study the interaction of this molecule with other chemical species, such as metal ions or biological macromolecules, providing insights into its potential applications in coordination chemistry or as a bioactive compound.

Emerging Research Directions and Potential Applications in Advanced Chemistry

Hexahydro-Diazonine-Diones as Scaffolds in Material Science Research

The inherent structural characteristics of hexahydro-1H-1,5-diazonine-6,9-dione, featuring two amide functionalities within a flexible nine-membered ring, make it a compelling candidate for applications in material science. The presence of both hydrogen bond donors (N-H) and acceptors (C=O) within a conformationally adaptable framework allows for the formation of intricate intermolecular and intramolecular hydrogen-bonding networks. These interactions are crucial in dictating the self-assembly and bulk properties of materials.

Exploration in Organic Photonic Devices

Organic photonic devices rely on the precise control of the electronic and optical properties of organic materials. While direct studies on hexahydro-1H-1,5-diazonine-6,9-dione in this context are not yet available, the broader class of nitrogen-containing heterocycles has been investigated for such applications. The ability to functionalize the diazepine (B8756704) ring could allow for the introduction of chromophoric units, leading to materials with tailored light absorption and emission properties. The flexible nature of the nine-membered ring could also influence the solid-state packing of these materials, which in turn affects their photophysical properties.

Role in Charge Transfer Processes

Charge transfer is a fundamental process in many organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The amide groups in hexahydro-1H-1,5-diazonine-6,9-dione are polar and can influence the local electronic environment. By incorporating electron-donating or electron-accepting moieties onto the diazepine scaffold, it may be possible to design molecules with specific charge transfer characteristics. The conformational flexibility of the ring could play a role in optimizing the spatial arrangement of donor and acceptor units, thereby facilitating efficient charge separation or transport. Research on other heterocyclic systems has demonstrated that the introduction of heteroatoms can significantly modify charge migration patterns. researchgate.netarxiv.org

Integration of Diazonine Derivatives into Complex Molecular Architectures

The synthesis of complex molecular architectures often relies on the use of versatile building blocks. Hexahydro-1H-1,5-diazonine-6,9-dione offers several handles for chemical modification, including the two secondary amine positions and the carbon backbone. These sites can be functionalized to integrate the diazepine ring into larger, more complex structures such as polymers, dendrimers, or macrocycles. For instance, the secondary amines could be acylated or alkylated to attach the diazepine unit to a polymer backbone, potentially imparting new properties to the resulting material.

Supramolecular Chemistry Involving Diazonine Derivatives

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The dual amide functionality within the hexahydro-1H-1,5-diazonine-6,9-dione scaffold makes it an excellent candidate for studies in supramolecular assembly. The formation of predictable hydrogen-bonding patterns could lead to the construction of one-, two-, or three-dimensional networks. These assemblies could find applications in areas such as crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli.

Future Synthetic Challenges and Opportunities in Hexahydro-Diazonine-Dione Chemistry

The synthesis of medium-sized rings, such as the nine-membered ring of hexahydro-1H-1,5-diazonine-6,9-dione, presents significant synthetic challenges due to unfavorable enthalpic and entropic factors. However, modern synthetic methodologies offer promising avenues to overcome these hurdles.

One of the primary challenges is the selective and high-yielding construction of the nine-membered ring. Traditional cyclization methods often suffer from low yields due to competing polymerization reactions. Ring-expansion strategies, starting from more readily available smaller rings, have emerged as a powerful tool for the synthesis of medium-ring lactams. rsc.orgnih.govnih.govresearchgate.netsustech.edu.cn For example, a Beckmann or Schmidt rearrangement of a suitable bicyclic precursor could potentially be employed. Another promising approach is the use of cascade reactions that form multiple bonds in a single operation, thereby increasing synthetic efficiency. researchgate.net The synthesis of a related benzannulated 1,4-diazonine-2,7-dione system has been achieved through the ozonolysis of a larger polycyclic precursor, highlighting the feasibility of accessing this ring system. nih.gov

Opportunities in this area lie in the development of novel, efficient synthetic routes to the parent hexahydro-1H-1,5-diazonine-6,9-dione and its derivatives. The exploration of transition-metal-catalyzed reactions, such as ring-closing metathesis or C-N coupling reactions, could provide new entries into this class of compounds. Furthermore, the development of stereoselective syntheses would open the door to chiral diazepine derivatives with potential applications in asymmetric catalysis and medicinal chemistry. Computational studies could also play a crucial role in predicting the most stable conformations of the ring and guiding the design of synthetic targets with desired properties. nih.govresearchgate.netmdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.